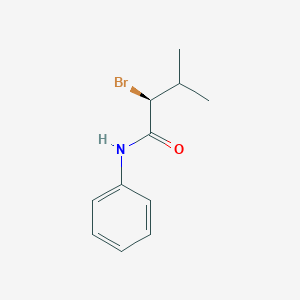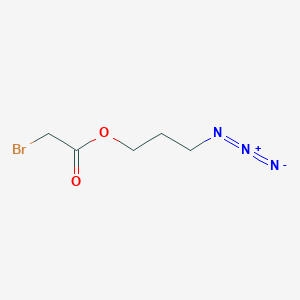
(4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate is a complex organic compound that features both acetamido and acetyl functional groups attached to a benzodioxole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of 1,3-benzodioxole derivatives with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.
化学反应分析
Types of Reactions
(4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the acetyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles such as amines or thiols replace the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thiol derivatives.
科学研究应用
(4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of (4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and acetyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzodioxole ring system may also interact with hydrophobic pockets within proteins, affecting their function .
相似化合物的比较
Similar Compounds
4-Acetamidoacetophenone: Similar structure but lacks the benzodioxole ring.
Methyl 5-Acetamido-2-t-butyl-2-methyl-1,3-benzodioxole-4-carboxylate: Similar benzodioxole ring but different substituents.
Uniqueness
(4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate is unique due to the combination of acetamido and acetyl groups attached to a benzodioxole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C18H15NO6 |
|---|---|
分子量 |
341.3 g/mol |
IUPAC 名称 |
(4-acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C18H15NO6/c1-10(20)14-8-13(19-11(2)21)4-6-15(14)25-18(22)12-3-5-16-17(7-12)24-9-23-16/h3-8H,9H2,1-2H3,(H,19,21) |
InChI 键 |
XJTLUTZYMDMXMW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CC(=C1)NC(=O)C)OC(=O)C2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[({5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}carbonyl)amino]benzoate](/img/structure/B15174518.png)
![2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-1H-benzimidazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15174520.png)

![[Dimethyl(prop-2-enyl)silyl] pentanoate](/img/structure/B15174527.png)

![N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide](/img/structure/B15174534.png)


![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 4,6-dihydro-6,6-dimethyl-3-[(3,3,3-trifluoro-2,2-dimethyl-1-oxopropyl)amino]-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B15174546.png)
![[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B15174551.png)
![5-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B15174552.png)
![2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid](/img/structure/B15174560.png)


